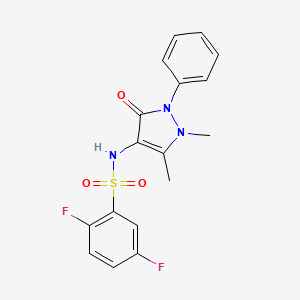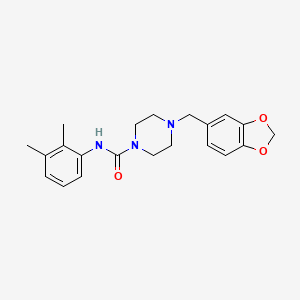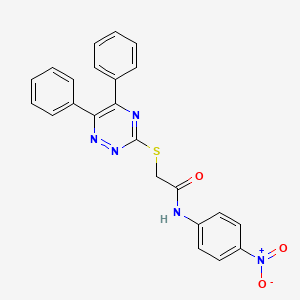![molecular formula C20H22N2O6 B5314705 3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate](/img/structure/B5314705.png)
3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate is a complex organic compound featuring a furan ring, a methoxyphenyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate typically involves multiple steps:
Aldol Condensation: The initial step involves the aldol condensation of furan-2-carbaldehyde with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding enone.
Amidation: The enone is then subjected to amidation with 2-amino-3-(4-methoxyphenyl)propanoic acid under acidic conditions to form the intermediate amide.
Acetylation: Finally, the intermediate amide undergoes acetylation with acetic anhydride in the presence of a catalyst such as pyridine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dione derivatives.
Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a tyrosinase inhibitor, which could be useful in treating hyperpigmentation disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate involves its interaction with specific molecular targets:
Tyrosinase Inhibition: The compound binds to the active site of tyrosinase, inhibiting its activity and thus reducing melanin synthesis.
Pathways Involved: The inhibition of tyrosinase affects the melanogenesis pathway, leading to decreased melanin production in melanocytes.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
4-Methoxybenzaldehyde: Another precursor used in the initial aldol condensation step.
2-Amino-3-(4-methoxyphenyl)propanoic acid: An intermediate in the synthesis.
Uniqueness
3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate is unique due to its combined structural features of a furan ring, a methoxyphenyl group, and an acetate ester. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-14(23)27-12-4-10-21-19(24)17(22-20(25)18-5-3-11-28-18)13-15-6-8-16(26-2)9-7-15/h3,5-9,11,13H,4,10,12H2,1-2H3,(H,21,24)(H,22,25)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQSWMHPUUTOGZ-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCCNC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5314622.png)

![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314650.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B5314667.png)

![1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5314686.png)
![3-methyl-7-{[2-(3-pyridinyl)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5314687.png)
![(3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine](/img/structure/B5314692.png)
![4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5314697.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide](/img/structure/B5314716.png)


![1-(2,6-dimethylhept-5-enyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5314737.png)
![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B5314744.png)
